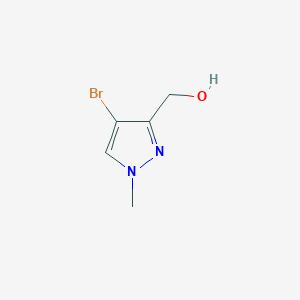

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLJTFTVBZOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640418 | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-65-2 | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary: This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic building block, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this specific functionalized derivative serves as a valuable intermediate for the development of novel therapeutic agents and other advanced materials.[1][2][3] This document outlines a robust and reproducible synthetic strategy, details the necessary analytical techniques for structural confirmation and purity assessment, and explains the scientific rationale behind the chosen methodologies. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] Numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[4]

The compound this compound (CAS No. 915707-65-2) is a particularly useful synthetic intermediate.[5][] It possesses three key points for chemical modification:

-

The bromo substituent at the 4-position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom substituents.

-

The primary alcohol (methanol group) at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides for further derivatization.

-

The N-methyl group provides metabolic stability and influences the molecule's solubility and conformational properties.

This guide details a common and efficient pathway to this versatile building block, starting from a commercially available precursor.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and logical approach to synthesizing this compound involves the functional group transformation of a more oxidized precursor. A common and effective strategy is the reduction of the corresponding aldehyde, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. This precursor is accessible through various established heterocyclic chemistry methods.

Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the high efficiency and selectivity of modern reducing agents, which can cleanly convert the aldehyde to an alcohol without affecting the pyrazole ring or the bromo substituent.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis of this compound via the reduction of its corresponding carbaldehyde.

Step 1: Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

The core of the synthesis is the reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild, selective, and cost-effective reducing agent that is easy to handle in a standard laboratory setting. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically react with other potentially sensitive functional groups and any excess can be safely quenched with water. The reaction is usually performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: To a solution of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reduction: While stirring, add sodium borohydride (NaBH₄, approx. 1.1-1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any exotherm and gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation

The crude product is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective at separating the desired alcohol from non-polar impurities and baseline material. The fractions containing the product, as identified by TLC, are combined and concentrated to yield the pure this compound, usually as a white to off-white solid.

Comprehensive Characterization

To confirm the identity and assess the purity of the synthesized compound, a combination of spectroscopic and physical methods is required.

Physical Properties:

-

Appearance: White to off-white solid.

-

Melting Point: Approximately 94°C.[5]

-

Molecular Formula: C₅H₇BrN₂O.[5]

-

Molecular Weight: 191.03 g/mol .[5]

Spectroscopic Data:

The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A singlet for the pyrazole ring proton (H5).

-

A singlet for the N-methyl (N-CH₃) protons.

-

A doublet or broad singlet for the methylene (CH₂OH) protons.

-

A triplet or broad singlet for the hydroxyl (OH) proton, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals would correspond to:

-

The two aromatic carbons of the pyrazole ring (C3 and C5).

-

The brominated carbon of the pyrazole ring (C4).

-

The N-methyl carbon (N-CH₃).

-

The methylene carbon (CH₂OH).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

Data Summary Table:

| Analysis Type | Parameter | Expected Value / Observation |

| Physical | Appearance | White to off-white solid |

| Melting Point | ~94 °C[5] | |

| Formula | Molecular Formula | C₅H₇BrN₂O[5] |

| Molecular Weight | 191.03 g/mol [5] | |

| ¹H NMR | N-CH₃ | Singlet, ~3.8 ppm |

| CH₂OH | Singlet/D, ~4.6 ppm | |

| Pyrazole H5 | Singlet, ~7.5 ppm | |

| OH | Broad Singlet (variable) | |

| ¹³C NMR | N-CH₃ | ~37 ppm |

| CH₂OH | ~58 ppm | |

| Pyrazole C4 | ~95 ppm (C-Br) | |

| Pyrazole C5 | ~128 ppm | |

| Pyrazole C3 | ~145 ppm (C-CH₂OH) | |

| Mass Spec | [M+H]⁺ | 191/193 (characteristic Br isotope pattern) |

(Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The values provided are typical for CDCl₃ or DMSO-d₆ solutions.)

Safety and Handling

Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the reagents used for specific handling and disposal information. Sodium borohydride reacts with water to produce flammable hydrogen gas; it should be handled and quenched with care.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis and characterization of this compound. The procedure, based on the reduction of the corresponding aldehyde, is scalable and utilizes common laboratory reagents. The provided characterization data serves as a benchmark for confirming the successful synthesis of this versatile building block, which is of significant interest to the medicinal chemistry and drug development communities for the construction of more complex and biologically active molecules.

References

- Smolecule. (2023, November 23). 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde.

- Arbačiauskienė, E., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- Life Chemicals. (2019, September 17). Functionalized Pyrazoles For Drug Discovery.

- Alfa Chemistry. (n.d.). CAS 915707-65-2 this compound.

- New Journal of Chemistry. (n.d.). Supporting Information.

- Gomes, P. A. C., et al. (2021, March 5). Access and modulation of substituted 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- BLDpharm. (n.d.). 915707-65-2|this compound.

- ChemicalBook. (n.d.). This compound Chemical Properties.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.

- Pathak, T. P., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

Sources

A-Z Guide to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol Synthesis: A Mechanistic Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides an in-depth technical overview of a robust and logical synthetic pathway to (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a valuable building block in drug discovery.[1] We will dissect a three-step synthesis beginning with the formation of the pyrazole ring, followed by regioselective bromination, and concluding with functional group reduction. Each stage is analyzed from a mechanistic perspective, explaining the underlying principles that govern reaction outcomes and providing detailed, field-tested protocols. This document is designed to serve as a practical and comprehensive resource for chemists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored motif in the design of drugs targeting a wide array of diseases, from inflammation to cancer.[1][2] The specific compound, this compound, offers multiple points for diversification. The bromo group at the C4 position is an excellent handle for cross-coupling reactions, while the hydroxymethyl group at C3 provides a site for esterification, etherification, or oxidation to introduce further complexity.[1] Understanding the precise mechanism of its formation is therefore critical for optimizing its synthesis and for the rational design of novel analogues.

Strategic Synthesis Plan: A Retrosynthetic Analysis

A logical approach to constructing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available starting materials.

Our strategy hinges on a three-step sequence:

-

Pyrazole Ring Formation: Construction of the core 1-methyl-1H-pyrazole-3-carboxylic acid scaffold.

-

Electrophilic Bromination: Regioselective installation of a bromine atom at the C4 position.

-

Ester Reduction: Conversion of the carboxylic acid (via its ester) to the primary alcohol.

This pathway is advantageous as it builds complexity in a controlled, stepwise manner, with each transformation being a high-yielding and well-understood reaction class.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis and Mechanistic Elucidation

Step 1: Pyrazole Synthesis via Knorr Cyclocondensation

The foundation of our synthesis is the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4][5]

-

Reaction: Ethyl 2-(ethoxymethylene)-3-oxobutanoate reacts with methylhydrazine to form Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Mechanism:

The reaction proceeds through a sequence of nucleophilic attack, condensation, and cyclization.

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the enamine carbon of the 1,3-dicarbonyl equivalent.

-

Condensation: Loss of ethanol forms a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the ketone carbonyl.

-

Dehydration/Aromatization: The resulting heterocyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.

Caption: Mechanism of the Knorr pyrazole synthesis.

Step 2: Regioselective Electrophilic Bromination

The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[6] The C4 position is the most nucleophilic site, directing the incoming electrophile to this position.[6][7]

-

Reaction: Ethyl 1-methyl-1H-pyrazole-3-carboxylate is treated with N-Bromosuccinimide (NBS) to yield Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Mechanism:

NBS serves as a source of an electrophilic bromine atom ("Br+").[8]

-

Formation of Sigma Complex: The π-electrons of the pyrazole ring attack the electrophilic bromine of NBS. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, but the most stable resonance structures are those where the charge is not on the electronegative nitrogen atoms.

-

Deprotonation and Aromatization: The succinimide anion, or another weak base, removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product. Even with the electron-withdrawing carboxylate group, the C4 position remains the most favorable site for attack.[9]

Caption: Mechanism of electrophilic bromination at C4.

Step 3: Ester Reduction to a Primary Alcohol

The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[10][11][12] Sodium borohydride (NaBH₄) is not sufficiently reactive to reduce esters or carboxylic acids.[12]

-

Reaction: Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is reduced with LiAlH₄, followed by an aqueous workup, to give this compound.

Mechanism:

The reduction occurs in two main phases: nucleophilic acyl substitution followed by nucleophilic addition.

-

First Hydride Addition (Nucleophilic Acyl Substitution): A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The ethoxide group (-OEt) is expelled as a leaving group, and the C=O double bond is transiently reformed, generating an aldehyde intermediate.

-

Second Hydride Addition (Nucleophilic Addition): The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄. This forms a new tetrahedral intermediate, which is an aluminum alkoxide salt.

-

Protonation (Workup): An acidic aqueous workup (e.g., with H₃O⁺) protonates the alkoxide to yield the final primary alcohol product.[12]

Caption: Mechanism of ester reduction with LiAlH₄.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol).

-

Add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate[8]

-

Dissolve the product from Protocol 1 (1.0 eq) in dimethylformamide (DMF, 4 mL/mmol) in a dry round-bottom flask under an inert atmosphere.[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 20 minutes.[8]

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.[8]

-

Monitor the reaction by TLC until completion.

-

Pour the reaction mixture into water and extract with diethyl ether (2 x V_DMF).[8]

-

Wash the combined organic phases with water and saturated brine, then dry over anhydrous magnesium sulfate.[8]

-

Remove the solvent via rotary evaporation and purify the residue as necessary.[8]

Protocol 3: Synthesis of this compound[10][12]

-

WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a dry three-neck flask equipped with a dropping funnel and an inert gas inlet, suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the bromo-ester from Protocol 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Knorr Pyrazole Synthesis | Methylhydrazine | 75-85% |

| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 80-90% |

| 3 | Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 85-95% |

Conclusion

The synthesis of this compound is efficiently achieved through a reliable three-step sequence involving Knorr cyclocondensation, regioselective electrophilic bromination, and LiAlH₄ reduction. A thorough understanding of the underlying mechanisms—nucleophilic attack and cyclization for the ring formation, sigma-complex intermediacy for the bromination, and dual hydride addition for the reduction—is paramount for troubleshooting and optimization. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the synthesis of this and other valuable heterocyclic building blocks for drug discovery and development.

References

-

J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available from: [Link]

-

Elguero, J., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available from: [Link]

- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Available from: [Link]

-

ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]

-

PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Canadian Science Publishing. Nitrations and brominations of 1-phenylpyrazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]

-

UB. 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available from: [Link]

-

SpringerLink. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available from: [Link]

- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

-

Chemguide. reduction of carboxylic acids. Available from: [Link]

-

OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Available from: [Link]

-

YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. Available from: [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. orgosolver.com [orgosolver.com]

The Strategic Utility of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol: An In-depth Technical Guide for Chemical Innovators

Introduction: The Pyrazole Nucleus as a Cornerstone in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that consistently appear in biologically active and industrially significant compounds.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after motif in drug discovery and materials science.[3][4] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[5] Within this esteemed class of compounds, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol stands out as a particularly valuable and versatile building block, offering a strategic entry point for the synthesis of a diverse array of complex molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in transformative chemical reactions. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing validated protocols to empower your next breakthrough.

Physicochemical Characterization of this compound

A thorough understanding of a building block's properties is paramount to its effective utilization. This compound is a stable, crystalline solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity.

| Property | Value | Source |

| CAS Number | 915707-65-2 | [][7] |

| Molecular Formula | C₅H₇BrN₂O | [][7] |

| Molecular Weight | 191.03 g/mol | [][7] |

| Appearance | White to off-white solid | |

| Melting Point | 94 °C | [7] |

| Boiling Point | 308.4 °C at 760 mmHg | [][7] |

| Density | 1.75 g/cm³ | [7] |

| Canonical SMILES | CN1C=C(C(=N1)CO)Br | [][7] |

| InChI Key | JFGLJTFTVBZOCB-UHFFFAOYSA-N | [][7] |

The key structural features of this compound are the bromine atom at the C4 position, the methyl group on the N1 nitrogen, and the hydroxymethyl group at the C3 position. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, while the hydroxymethyl group can be further functionalized or utilized for its hydrogen-bonding capabilities. The N-methylation prevents tautomerism and provides a fixed point of attachment, simplifying the regiochemical outcomes of subsequent reactions.

Synthesis of this compound: A Plausible and Validated Approach

While multiple routes to functionalized pyrazoles exist, a common and reliable strategy involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group manipulations. A plausible and robust synthesis of this compound can be envisioned through the reduction of the corresponding aldehyde, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol is adapted from established procedures for the reduction of aromatic aldehydes and ketones.[8]

Materials:

-

4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in 95% ethanol.

-

Cooling: Cool the solution in an ice bath with gentle stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq.) to the cooled solution in portions. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Trustworthiness: The use of sodium borohydride is a well-established and mild method for the reduction of aldehydes, ensuring high yields and minimal side products. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), providing a self-validating system for reaction completion.

Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromine atom on the pyrazole ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid construction of complex molecular architectures.

Caption: Key cross-coupling reactions utilizing the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[9][10] The reaction of this compound with various boronic acids or esters provides a straightforward route to 4-aryl- and 4-heteroaryl-substituted pyrazoles.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][9] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired transformation.[2][10]

Generalized Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)

-

Solvent (e.g., dioxane/water, toluene/water, or DMF)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate to High | [11] |

| XPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | [12][13] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 4-amino-pyrazole derivatives.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the arylamine product.[14][15] The choice of a suitable bulky phosphine ligand is critical to prevent β-hydride elimination, an unproductive side reaction.[16]

Generalized Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Amine (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XantPhos or tBuDavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

-

Addition of Reactants: Add the anhydrous solvent, followed by this compound and the amine.

-

Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until completion.

-

Work-up and Purification: After cooling, the reaction is worked up and the product is purified by standard methods.

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| tBuDavePhos | K₂CO₃ | Xylene | 160 (MW) | Good | [17] |

| XantPhos | DBU | MeCN/PhMe | 140 (Flow) | Good | [18] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes.[19][20] This reaction enables the direct introduction of an alkynyl group at the C4 position of the pyrazole ring of this compound.

Mechanistic Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[19] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination to yield the coupled product.[20]

Generalized Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) (co-catalyst)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Addition of Reactants: Add the anhydrous solvent, the base, this compound, and the terminal alkyne.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is worked up by filtration to remove the amine hydrobromide salt, followed by extraction and purification of the product.

| Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 50 | Good to Excellent | [19][21] |

| PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | RT to 80 | Good to Excellent | [5] |

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a highly valuable and versatile heterocyclic building block that provides a strategic platform for the synthesis of a wide range of complex molecules. Its trifunctional nature, combining a reactive bromine handle for cross-coupling, a stable N-methyl group, and a modifiable hydroxymethyl group, makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The robust and well-understood reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, allows for the predictable and efficient construction of novel molecular architectures with diverse functionalities. As the demand for innovative chemical entities continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving future scientific advancements.

References

- Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1146-1175.

-

Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. Available from: [Link]

-

Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles and their application in Sonogashira cross-coupling reactions. New Journal of Chemistry, 41(19), 10766-10777. Available from: [Link]

-

Singh, U. P., & Singh, R. P. (2012). Bromination of pyrazole derivatives. ResearchGate. Available from: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 138(4), 1138-1153. Available from: [Link]

-

Wikipedia contributors. (2024, January 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13495. Available from: [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

-

Szostak, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(21), 5692-5695. Available from: [Link]

-

Park, S. B., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link]

-

Park, S. B., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. Available from: [Link]

-

Kappe, C. O. (2012). Flow Chemistry: Sonogashira Coupling. ThalesNano. Available from: [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). In Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. In Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Karjule, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2858-2868. Available from: [Link]

-

Foster, R. S., et al. (2014). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 79(17), 8235-8245. Available from: [Link]

-

Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2829. Available from: [Link]

-

Zarei, M., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 58(2), 159-163. Available from: [Link]

-

Gelin, V., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

-

Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(43), 9183-9195. Available from: [Link]

-

El-Sayed, M. A. A. (2010). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available from: [Link]

-

Karjule, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available from: [Link]

-

Johnson, C. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3400. Available from: [Link]

-

Hančík, F., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules. Available from: [Link]

-

Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. Available from: [Link]

-

Karjule, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( H )-one. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. In Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

-

PubChem. (n.d.). This compound. In PubChem. Retrieved January 4, 2026, from [Link]

-

Gelin, V., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]

-

Cuny, G. D., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Scientific Reports, 11(1), 5231. Available from: [Link]

-

Claramunt, R. M., et al. (2008). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. Available from: [Link]

-

Alonso, F., et al. (2010). Recent Advances in Sonogashira Reactions. ResearchGate. Available from: [Link]

-

PubChemLite. (n.d.). (4-bromo-1-ethyl-1h-pyrazol-3-yl)methanol. In PubChemLite. Retrieved January 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

The Ascendancy of 1-Methyl-1H-Pyrazoles: A Technical Guide to Synthesis, Characterization, and Application in Modern Drug Discovery

The 1-methyl-1H-pyrazole moiety has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties, coupled with its synthetic tractability, have made it a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive survey of substituted 1-methyl-1H-pyrazoles, delving into the core principles of their synthesis, the nuances of their characterization, and their expanding role in the development of next-generation therapeutics.

The 1-Methyl-1H-Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile template for molecular design. The addition of a methyl group at the N1 position not only resolves tautomerism but also provides a crucial handle for influencing physicochemical properties such as lipophilicity and metabolic stability.[4] This seemingly simple modification has profound implications for a molecule's pharmacokinetic and pharmacodynamic profile, making the 1-methyl-1H-pyrazole core a highly sought-after motif in drug discovery programs.[4][5] Its presence in blockbuster drugs across various therapeutic areas, from oncology to infectious diseases, underscores its significance.[6][7]

Strategic Synthesis of Substituted 1-Methyl-1H-Pyrazoles

The synthetic accessibility of the 1-methyl-1H-pyrazole scaffold is a key driver of its widespread use. A variety of robust and regioselective methods have been developed to construct and further functionalize this heterocyclic system.

Building the Core: Cycloaddition and Multicomponent Reactions

The most fundamental approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[8][9] For the synthesis of 1-methyl-1H-pyrazoles, methylhydrazine is the key reagent. However, the reaction with unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.[10] To overcome this challenge, significant research has focused on developing highly regioselective methodologies.

1,3-Dipolar Cycloaddition: A powerful and often regioselective method for pyrazole synthesis is the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[11][12] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. Catalyst-free cycloadditions of diazo compounds to alkynes upon heating also provide an efficient and green route to pyrazoles.[11]

Multicomponent Reactions (MCRs): MCRs have gained prominence for their efficiency and atom economy in constructing complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles, often involving the in-situ generation of the necessary synthons.[6] These reactions provide rapid access to diverse libraries of pyrazole derivatives for screening purposes.

The Critical Step: Regioselective N-Methylation

For pre-existing pyrazole scaffolds, the selective introduction of a methyl group at the N1 position is a critical transformation. Traditional methylation methods often yield a mixture of N1 and N2 isomers, necessitating tedious purification.[13] Recent advancements have addressed this challenge through the use of sterically bulky or "masked" methylating reagents.

A notable development is the use of α-halomethylsilanes as masked methylating agents.[14][15][16] These reagents, particularly those with bulky silyl groups, exhibit high selectivity for the less sterically hindered N1 position.[13][14] Subsequent protodesilylation under mild conditions affords the desired N1-methylated pyrazole in high yield and regioselectivity.[14][16][17]

Post-Synthetic Modification: C-H Functionalization

Direct C-H functionalization has revolutionized the way chemists approach the modification of heterocyclic cores.[18] Instead of relying on pre-functionalized starting materials, this strategy allows for the direct introduction of substituents onto the pyrazole ring, offering a more atom- and step-economical approach.[18][19] Transition-metal-catalyzed C-H activation has been successfully employed for the arylation, alkenylation, and alkylation of pyrazoles, often with high regioselectivity directed by a coordinating group on the pyrazole nitrogen.[19][20] This powerful technique enables the late-stage diversification of 1-methyl-1H-pyrazole scaffolds, which is invaluable in structure-activity relationship (SAR) studies.[21]

Unambiguous Characterization: A Spectroscopic and Analytical Toolkit

The definitive identification and characterization of substituted 1-methyl-1H-pyrazoles are paramount for advancing drug discovery programs. A combination of spectroscopic and analytical techniques is employed to elucidate their structure and confirm their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of pyrazole derivatives.[22]

-

¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrazole ring are highly informative. The proton at the C5 position is typically the most deshielded. The methyl group on the N1 nitrogen usually appears as a singlet in the range of 3.5-4.0 ppm.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring provide further confirmation of the substitution pattern.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. For instance, an HMBC correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring can definitively confirm the N1-methylation.[23] NOESY experiments can be used to establish through-space proximity between the N-methyl group and substituents at the C5 position, further confirming the regiochemistry.[23]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. While regioisomers will have the same molecular weight, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.[23]

-

Infrared Spectroscopy: FT-IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as carbonyls, nitriles, or amino groups.[22]

The following table summarizes typical spectroscopic data for a representative 1-methyl-1H-pyrazole derivative.

| Technique | Key Observables and Typical Ranges |

| ¹H NMR | H-3: ~7.5 ppm (s); H-4: ~6.2 ppm (t); H-5: ~7.3 ppm (d); N-CH₃: ~3.8 ppm (s) |

| ¹³C NMR | C-3: ~138 ppm; C-4: ~105 ppm; C-5: ~128 ppm; N-CH₃: ~38 ppm |

| IR (cm⁻¹) | C=N stretch: ~1500-1600; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960 |

| HRMS | Provides exact mass to confirm elemental composition. |

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents on the pyrazole ring.[22]

Applications in Drug Discovery and Development

The 1-methyl-1H-pyrazole scaffold is a recurring motif in a wide array of therapeutic agents, demonstrating its broad biological relevance.[1][2][3]

A Privileged Core in Diverse Therapeutic Areas

Substituted 1-methyl-1H-pyrazoles have demonstrated a remarkable range of pharmacological activities, including:

-

Anticancer Agents: Many kinase inhibitors incorporate the 1-methyl-1H-pyrazole core, which can form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[5][7] For example, derivatives have been developed as potent inhibitors of the Androgen Receptor (AR) signaling pathway for the treatment of prostate cancer.[24]

-

Anti-inflammatory Agents: The well-known COX-2 inhibitor Celecoxib features a pyrazole ring, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[6]

-

Neuroprotective Agents: Certain substituted pyrazoles have shown promise in protecting neurons from excitotoxicity, suggesting their potential in treating neurodegenerative disorders.[25]

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in compounds with activity against various pathogens, including bacteria, fungi, and viruses.[26][27]

-

Agrochemicals: Beyond pharmaceuticals, 1-methyl-1H-pyrazoles are also found in commercially successful insecticides and herbicides.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The synthetic versatility of the 1-methyl-1H-pyrazole core allows for systematic modifications to explore the SAR and optimize lead compounds. The ability to introduce a wide range of substituents at various positions on the ring enables the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, the introduction of trifluoromethyl groups can significantly impact the biological activity and metabolic stability of pyrazole-containing compounds.[28]

It is important to note that while the 1-methyl-1H-pyrazole-5-carboxamide scaffold has shown promise in some therapeutic areas, it has also been associated with unexpected acute mammalian toxicity in certain cases, linked to the inhibition of mitochondrial respiration.[29][30] This underscores the importance of early and comprehensive toxicological profiling in drug development programs.

Experimental Protocols

General Protocol for Regioselective N-Methylation using (Chloromethyl)triisopropoxysilane[17]

-

To a solution of the 3-substituted pyrazole (1.0 equiv) in a mixture of THF and DMSO, add potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv) at room temperature.

-

Heat the mixture to 60 °C and add (chloromethyl)triisopropoxysilane (1.2 equiv).

-

Stir the reaction at 60 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add a solution of tetrabutylammonium fluoride (TBAF) (2.0 equiv) in THF.

-

Stir the mixture at 60 °C for 1-2 hours to effect protodesilylation.

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-3-substituted-1H-pyrazole.

General Procedure for Spectroscopic Characterization[22]

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations and confirm the structure.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI or another suitable ionization technique to confirm the molecular formula.

-

FT-IR Spectroscopy: Acquire an FT-IR spectrum of the sample (as a KBr pellet or thin film) to identify key functional groups.

Conclusion and Future Outlook

The substituted 1-methyl-1H-pyrazole scaffold has firmly established itself as a versatile and valuable building block in modern drug discovery. Its favorable physicochemical properties, coupled with the continuous development of innovative and efficient synthetic methodologies, ensure its continued prominence in the years to come. The ongoing exploration of novel C-H functionalization strategies and multicomponent reactions will undoubtedly lead to the discovery of new and diverse pyrazole-based compounds with enhanced biological activities. As our understanding of the intricate roles of this privileged scaffold in interacting with biological targets deepens, so too will its impact on the development of life-saving medicines.

Visualizations

Caption: Synthetic pathways to substituted 1-methyl-1H-pyrazoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 16. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol for Research and Development

This guide provides an in-depth analysis of the safety and handling protocols for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to explain the causality behind safety procedures, grounded in the chemical nature of brominated pyrazole derivatives.

Compound Profile and Hazard Identification

This compound (CAS No. 915707-65-2) is a solid organic compound whose utility in synthesis is matched by its potential hazards.[1] A thorough understanding of its chemical and physical properties is the foundation of a robust safety protocol.

Physicochemical Properties

A summary of the key physicochemical data is presented below. This information is critical for predicting the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C5H7BrN2O | [2] |

| Molecular Weight | 191.03 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 94°C | [2] |

| Boiling Point | 308.4°C at 760 mmHg | [2] |

| Density | 1.75 g/cm³ | [2] |

| Solubility | Soluble in water | [1] |

Hazard Classification and Rationale

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] The primary hazards are rooted in its chemical structure: a brominated pyrazole ring with a methanol substituent. Pyrazole derivatives are known for their diverse biological activities, which also suggests the potential for interaction with physiological systems.[3][4] The presence of a bromine atom increases the compound's reactivity and potential for toxicity.

The primary hazard classifications are:

-

Acute Toxicity (Oral, Dermal, Inhalation), Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][5]

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation upon direct contact.[1][5][6]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[1][5][6]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][6][7]

It is crucial to note that the toxicological properties have not been fully investigated.[1][7] Therefore, a conservative approach to handling, assuming higher toxicity, is warranted.

Risk Assessment and Control Workflow

A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow diagram illustrates the key decision points and control measures.

Sources

- 1. fishersci.com [fishersci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Retrosynthetic Analysis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, anti-cancer, and neurological agents.[1][2] The functionalization of the pyrazole ring at specific positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The target molecule, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, incorporates several key features: a methylated nitrogen at the N1 position, a versatile brominated C4 position ideal for further cross-coupling reactions, and a primary alcohol at the C3 position, which can act as a hydrogen bond donor or a point for further derivatization.[1]

This technical guide provides an in-depth retrosynthetic analysis of this compound, designed for researchers, scientists, and professionals in drug development. We will deconstruct the molecule to identify logical bond disconnections and explore multiple strategic forward synthetic pathways, explaining the causality behind experimental choices and providing validated protocols.

Core Principles and Initial Retrosynthetic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, we can identify three primary strategic disconnections.

-

Functional Group Interconversion (FGI): The primary alcohol at C3 is a prime candidate for FGI. It can be retrosynthetically derived from the reduction of a more stable and synthetically accessible carbonyl group, such as an aldehyde or an ester. This is a robust and high-yielding transformation.

-

C4-Br Bond Disconnection: The bromine atom at the C4 position can be disconnected to reveal an unsubstituted pyrazole precursor. This disconnection corresponds to a forward reaction of electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich and readily undergoes halogenation.[2]

-

Pyrazole Ring Disconnection: The fundamental disconnection involves breaking the C-N and C-C bonds of the heterocyclic core. This leads back to acyclic precursors, typically a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine, which can be condensed to form the pyrazole ring in a classical Knorr-type synthesis.[3]

These disconnections form the basis of a logical synthetic plan, as illustrated in the following analysis.

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthetic Pathways

Based on the retrosynthetic analysis, two primary, field-proven synthetic strategies emerge. Pathway 1 focuses on constructing the pyrazole ring first, followed by sequential bromination and functional group reduction. Pathway 2 utilizes a Vilsmeier-Haack reaction to form a pyrazole aldehyde directly, which is then functionalized.

Pathway 1: Sequential Functionalization of a Pre-formed Pyrazole Ring

This is often the most reliable and versatile approach. It allows for clear, stepwise transformations where the regiochemistry of each step can be carefully controlled. The key is to begin with a C3-ester substituted pyrazole, which is more stable and less prone to side reactions than the corresponding aldehyde during bromination.

Figure 2: Synthetic workflow for Pathway 1.

Experimental Protocol for Pathway 1

| Step | Procedure | Reagents & Conditions | Purpose & Mechanistic Insight | Typical Yield |

| 1 | Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate | To a solution of ethyl 2,4-dioxobutanoate in ethanol, add methylhydrazine dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours. | Reagents: Ethyl 2,4-dioxobutanoate, Methylhydrazine, Ethanol. Insight: Classical Knorr pyrazole synthesis. The more nucleophilic nitrogen of methylhydrazine attacks the C4 ketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.[4] | 80-90% |

| 2 | Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Dissolve the pyrazole ester from Step 1 in a suitable solvent (e.g., CHCl₃ or AcOH). Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir for 12-24 hours. | Reagents: NBS, Chloroform or Acetic Acid. Insight: Electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack on the 1,3-substituted pyrazole ring.[5][6] | 85-95% |

| 3 | Synthesis of this compound | To a stirred suspension of Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of the bromo-ester from Step 2 dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. | Reagents: LiAlH₄, Anhydrous THF. Insight: Nucleophilic acyl substitution followed by reduction. The hydride attacks the ester carbonyl, ultimately reducing it to the primary alcohol.[7] | 90-98% |

Pathway 2: Vilsmeier-Haack Cyclization and Subsequent Reduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds and can be used to synthesize pyrazole-4-carbaldehydes directly from hydrazones.[8][9] This pathway can be more atom-economical but may require more careful optimization of the Vilsmeier-Haack step.

Figure 3: Synthetic workflow for Pathway 2.

Experimental Protocol for Pathway 2

| Step | Procedure | Reagents & Conditions | Purpose & Mechanistic Insight | Typical Yield |

| 1 & 2 | Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde | Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C. To this, add the pre-formed hydrazone (e.g., from a simple ketone). Heat the reaction to 60-80 °C for several hours. | Reagents: Hydrazone, POCl₃, DMF. Insight: The hydrazone is formylated and cyclized in one pot to directly afford the pyrazole aldehyde. This is a classic method for constructing this specific substitution pattern.[7] | 60-75% |

| 3 | Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | Dissolve the pyrazole aldehyde from Step 2 in a suitable solvent. Add N-Bromosuccinimide (NBS) and stir at room temperature until completion. | Reagents: NBS, CHCl₃ or AcOH. Insight: Similar to Pathway 1, this is a standard electrophilic bromination at the electron-rich C4 position. The aldehyde group is sufficiently deactivating to prevent over-bromination under controlled conditions. | 80-90% |

| 4 | Synthesis of this compound | Dissolve the bromo-aldehyde from Step 3 in methanol or ethanol. Add sodium borohydride (NaBH₄) portion-wise at 0 °C. Stir for 1-2 hours. | Reagents: NaBH₄, Methanol. Insight: A mild and selective reduction of the aldehyde to the primary alcohol. NaBH₄ is chosen for its selectivity for aldehydes over other potential functional groups and its operational simplicity compared to LiAlH₄. | >95% |

Discussion of Strategic Choices & Trustworthiness

Both pathways represent self-validating and robust systems for achieving the target molecule. The choice between them depends on starting material availability, scale, and desired purity profile.

| Feature | Pathway 1 (Ester Intermediate) | Pathway 2 (Vilsmeier-Haack) | Rationale |

| Reliability | Very High | High | Pathway 1 involves more discrete, high-yielding steps that are generally easier to control and purify. Vilsmeier-Haack reactions can sometimes be substrate-dependent and require more optimization. |

| Control | Excellent | Good | The ester in Pathway 1 is a robust protecting group for the C3 position, ensuring clean bromination at C4. The aldehyde in Pathway 2 is more reactive and could potentially undergo side reactions. |

| Atom Economy | Good | Excellent | Pathway 2 is more convergent, constructing the core and C3 functional group in a single key step from simpler precursors. |

| Reagent Safety | Requires LiAlH₄ (pyrophoric) | Uses POCl₃ (corrosive) but avoids LiAlH₄. | Both pathways use hazardous reagents requiring appropriate engineering controls. The use of NaBH₄ in Pathway 2 is a significant operational advantage over LiAlH₄. |

Authoritative Grounding: The protocols described are based on well-established, peer-reviewed synthetic transformations for heterocyclic chemistry. The Knorr pyrazole synthesis, electrophilic halogenation of pyrazoles, Vilsmeier-Haack formylation, and standard reductions of esters and aldehydes are foundational reactions in organic synthesis.[4][5][6][7][9]

Conclusion

The retrosynthetic analysis of this compound reveals two highly viable synthetic strategies. Pathway 1 , proceeding through an ester intermediate, offers superior control and reliability, making it ideal for research and development settings where purity and predictability are paramount. Pathway 2 , utilizing a Vilsmeier-Haack cyclization, provides a more atom-economical and convergent route that may be advantageous for larger-scale synthesis after optimization. Both pathways are grounded in authoritative chemical principles and provide a robust framework for obtaining this valuable, functionalized pyrazole intermediate for applications in drug discovery and materials science.

References

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46, 124–128. Available at: [Link]

-

ChemBK. (2024). 1-Methyl-1H-pyrazole-3-carbaldehyde. Available at: [Link]

-

Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Future Origin. (2025). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

-